

Hexyl 2-bromobutanoate: A Technical Overview of Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Hexyl 2-bromobutanoate

Cat. No.: B15472924

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identifiers for **Hexyl 2-bromobutanoate**. Due to the limited availability of specific experimental data for this compound, a generalized protocol for the synthesis of related alkyl 2-bromoalkanoates is presented. This information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Identifiers

A summary of the key chemical identifiers for **Hexyl 2-bromobutanoate** is provided in the table below. This data is essential for accurate identification and documentation in research and regulatory contexts.

Identifier	Value
CAS Number	38675-00-2[1]
Molecular Formula	C10H19BrO2[1]
Molar Mass	251.16 g/mol [1]
IUPAC Name	Hexyl 2-bromobutanoate
InChI	InChI=1S/C10H19BrO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3
InChIKey	AXPPUDLSKDAEGB-UHFFFAOYSA-N
SMILES	CCCCCOC(=O)C(Br)CC

Synthesis of Alkyl 2-bromoalkanoates: A Generalized Experimental Protocol

While a specific, validated experimental protocol for the synthesis of **Hexyl 2-bromobutanoate** is not readily available in the public domain, a general method for the preparation of alkyl 2-bromoalkanoates can be described. This process typically involves two main stages: the bromination of an alkanolic acid followed by esterification.

Step 1: α -Bromination of Butanoic Acid

The initial step involves the selective bromination of butanoic acid at the alpha-position. This reaction is often achieved using a brominating agent in the presence of a catalyst.

- **Reactants:** Butanoic acid, Bromine (Br₂), and a catalyst such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).
- **General Procedure:** Butanoic acid is treated with bromine in the presence of a catalytic amount of PBr₃. The reaction mixture is typically heated to initiate the reaction. The phosphorus tribromide facilitates the formation of the acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α -carbon. The resulting α -bromo acyl bromide is then hydrolyzed to yield 2-bromobutanoic acid.

Step 2: Esterification with Hexanol

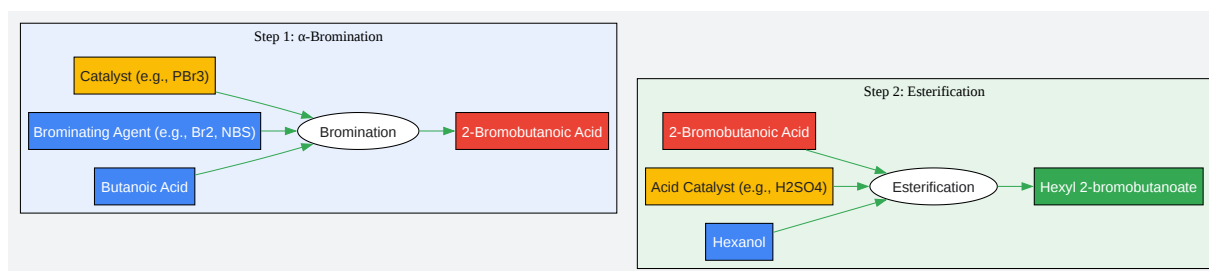
The second step is the esterification of the resulting 2-bromobutanoic acid with hexanol to produce **Hexyl 2-bromobutanoate**.

- Reactants: 2-bromobutanoic acid and Hexanol.
- General Procedure: The 2-bromobutanoic acid is reacted with hexanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the formation of the ester. The final product, **Hexyl 2-bromobutanoate**, can then be purified by distillation.

Due to the absence of specific experimental data, no signaling pathway diagrams can be provided at this time.

Generalized Synthesis Workflow

The following diagram illustrates the general logical workflow for the synthesis of an alkyl 2-bromoalkanoate, as described in the protocol above.



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Caption: Generalized workflow for the synthesis of **Hexyl 2-bromobutanoate**.

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References

- 1. chembk.com [chembk.com]
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